molecular formula C16H13NO4S B143421 2-TEDC

2-TEDC

Cat. No.: B143421
M. Wt: 315.3 g/mol
InChI Key: KCGLTUBCAGZLHP-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

2-TEDC, also known as 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a potent inhibitor of 5-, 12-, and 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in cell signaling and inflammation.

Mode of Action

This compound interacts with its targets, the lipoxygenases, by inhibiting their enzymatic activity. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme’s activity, are 0.09 μM for 5-lipoxygenase, 0.013 μM for 12-lipoxygenase, and 0.5 μM for 15-lipoxygenase . This inhibition disrupts the production of lipid mediators, thereby affecting cell signaling and inflammatory responses.

Result of Action

The primary result of this compound’s action is the inhibition of lipoxygenase activity, leading to a decrease in the production of lipid mediators. This can result in reduced inflammation and altered immune responses. It has been suggested that this compound could be used for the research of atherosclerosis , a disease characterized by inflammation and the buildup of plaques in the arteries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of 2- (1-Thienyl)ethyl bromide. The reaction is typically carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate is unique due to its high potency and selectivity for multiple lipoxygenase isoforms. Its ability to inhibit 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase with low IC50 values makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLTUBCAGZLHP-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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